molecular formula C17H11FN6S B13358301 3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Katalognummer: B13358301
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: AJTDBYRJUQOSHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a fused heterocyclic system combining a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core with a 2-methylimidazo[1,2-a]pyridine moiety. This structure is notable for its dual heterocyclic systems, which are associated with diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibition properties .

Eigenschaften

Molekularformel

C17H11FN6S

Molekulargewicht

350.4 g/mol

IUPAC-Name

6-(4-fluorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11FN6S/c1-10-14(23-9-3-2-4-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-5-7-12(18)8-6-11/h2-9H,1H3

InChI-Schlüssel

AJTDBYRJUQOSHE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)F

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The compound’s ability to form hydrogen bonds and interact with different target receptors makes it a versatile pharmacophore .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the triazolo-thiadiazole core and the fused aromatic system. These modifications influence physicochemical properties such as melting points, solubility, and lipophilicity (Table 1).

Table 1: Substituent Effects on Physicochemical Properties
Compound Structure Substituent (Position 6) Fused System Melting Point (°C) Yield (%)
Target Compound 4-Fluorophenyl 2-Methylimidazo[1,2-a]pyridine Not reported Not reported
5a 4-Iodophenyl 1H-Indole 183–185 64
5b 4-Methoxyphenyl 1H-Indole 192–194 73
5d 3-Bromophenyl 1H-Indole Not reported 63
7c 4-Nitrophenyl N-(2,4-Dimethylphenyl)amine 176 77
16 2-Chlorophenoxymethyl 4-Pyridinyl Not reported Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., 4-iodophenyl in 5a) reduce yields compared to electron-donating groups (e.g., 4-methoxyphenyl in 5b) .

Pharmacological Activity

Triazolo-thiadiazoles are widely studied for enzyme inhibition (e.g., CDK5/p25, TNF-α) and anticancer activity. The substituents and fused systems significantly modulate potency (Table 2).

Table 2: Pharmacological Activity of Selected Analogs
Compound Target Enzyme/Receptor IC50 Value Reference
N-(4-Methyl-5-(6-phenyl-triazolo-thiadiazol-3-yl)thiophen-2-yl)acetamide CDK5/p25 42 ± 1 nM
7c TNF-α (hypothetical) Not tested
Target Compound Not reported Pending

Key Observations :

  • Phenyl-substituted triazolo-thiadiazoles (e.g., CDK5/p25 inhibitor in Table 2) show nanomolar-range IC50 values, indicating high potency .
  • The 4-fluorophenyl group in the target compound may enhance kinase selectivity due to fluorine’s electronegativity and small atomic radius .

Molecular and Electronic Properties

Substituents influence molecular weight, lipophilicity, and pKa, which are critical for drug-likeness (Table 3).

Table 3: Molecular Properties of Analogs
Compound Molecular Formula Molar Mass (g/mol) Predicted pKa
Target Compound C₁₈H₁₂FN₇S 377.40 Not reported
16 C₁₅H₁₀ClN₅OS 343.79 1.54 ± 0.10
7c C₁₇H₁₄N₆O₂S 366.40 Not reported

Key Observations :

  • Chlorophenoxy (Compound 16) and nitro groups (Compound 7c) lower pKa, enhancing solubility in acidic environments .

Biologische Aktivität

The compound 3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₉F N₄S
  • Molecular Weight : 282.30 g/mol
  • LogP : 2.3326
  • Polar Surface Area : 34.969 Ų

This compound features a triazole-thiadiazole moiety fused with an imidazopyridine structure, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit considerable antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Studies have shown that triazolo-thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Antifungal Activity : Similar compounds have demonstrated efficacy against fungal pathogens, suggesting potential applications in treating fungal infections .

Anti-inflammatory and Analgesic Effects

The presence of the thiadiazole ring in the compound is associated with anti-inflammatory properties. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways:

  • COX Inhibition : The ability to inhibit COX-1 and COX-2 isoforms suggests that this compound could be effective in managing pain and inflammation .

Anticancer Properties

The anticancer potential of triazolo-thiadiazole derivatives has been explored extensively:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic signals .
  • Case Studies : Specific studies have demonstrated that certain derivatives exhibit IC₅₀ values in the nanomolar range against various cancer cell lines, indicating strong cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

Structural FeatureBiological Activity
4-Fluorophenyl GroupEnhances lipophilicity and cellular uptake
Thiadiazole RingContributes to antimicrobial and anti-inflammatory activities
Imidazopyridine CoreImpacts anticancer activity through specific receptor interactions

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for evaluating the drug-likeness of this compound:

  • Absorption and Distribution : The logP value indicates moderate lipophilicity, suggesting good absorption characteristics.
  • Toxicity Profiles : Preliminary studies indicate low toxicity in vitro; however, further in vivo studies are required to assess safety profiles comprehensively .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for synthesizing triazolo-thiadiazole-imidazo-pyridine hybrids like this compound?

  • Methodology : The synthesis involves multi-step heterocyclic condensation. For example, hydrazine derivatives react with carbonyl intermediates under controlled conditions (e.g., NaH in toluene) to form triazolo-thiadiazole cores. Subsequent coupling with imidazo-pyridine precursors is achieved via nucleophilic substitution or metal-catalyzed cross-coupling. Key steps include purification via column chromatography and validation using ¹H NMR, IR, and HPLC (>95% purity) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopy : ¹H NMR and IR confirm functional groups and regiochemistry (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm).
  • Elemental Analysis : Quantitative C, H, N, S analysis ensures correct stoichiometry.
  • X-ray Crystallography : Resolves ambiguities in fused-ring systems (e.g., triazolo-thiadiazole vs. triazolo-pyridazine) .

Q. What are the primary physicochemical properties influencing solubility and stability?

  • Key Properties :

  • LogP values (calculated or experimental) predict lipophilicity, critical for cellular uptake.
  • Thermal stability (TGA/DSC) and photostability under UV/visible light guide storage conditions.
  • pH-dependent solubility profiles (e.g., in DMSO or aqueous buffers) are determined via shake-flask methods .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with fungal 14α-demethylase (CYP51)?

  • Methodology :

  • Target Preparation : Retrieve CYP51 structure (PDB: 3LD6) and prepare for docking (e.g., protonation, energy minimization).
  • Ligand Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes. Focus on hydrophobic interactions with the heme cofactor and hydrogen bonding with active-site residues (e.g., Tyr118).
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., fluconazole) and validate via mutagenesis studies .

Q. What strategies resolve contradictions in reported bioactivity data across similar triazolo-thiadiazole derivatives?

  • Analysis Framework :

  • Structural Variations : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) on MIC values in antifungal assays.
  • Assay Conditions : Standardize inoculum size, incubation time, and solvent controls (e.g., DMSO cytotoxicity thresholds).
  • Resistance Profiling : Test against clinically resistant fungal strains to identify broad-spectrum potential .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?

  • Approach :

  • Analog Synthesis : Modify substituents on the imidazo-pyridine (e.g., methyl to ethyl) and triazolo-thiadiazole (e.g., halogens to methoxy).
  • Kinase Profiling : Use panels like Eurofins KinaseProfiler to identify off-target effects.
  • Crystallographic Insights : Resolve target-ligand co-crystal structures to guide rational design .

Experimental Design & Data Analysis

Q. What experimental designs (DoE) improve yield in large-scale synthesis?

  • DoE Workflow :

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response Surface Modeling : Optimize using Central Composite Design (CCD) to identify ideal conditions (e.g., 80°C, DMF, 5 mol% Pd(OAc)₂).
  • Validation : Confirm reproducibility across 3 batches with ANOVA analysis .

Q. How should researchers address low bioavailability in preclinical models?

  • Strategies :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to enhance solubility.
  • Nanoparticle Formulation : Use PLGA or liposomal carriers for sustained release.
  • Pharmacokinetic Studies : Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent plasma via LC-MS/MS .

Critical Notes

  • Contradictory Data : Discrepancies in antifungal activity may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.